![molecular formula C13H14N2O B2701685 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone CAS No. 1797892-10-4](/img/structure/B2701685.png)

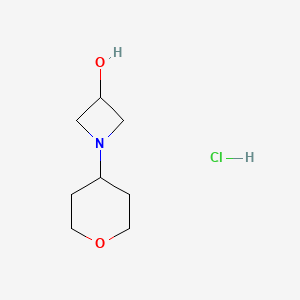

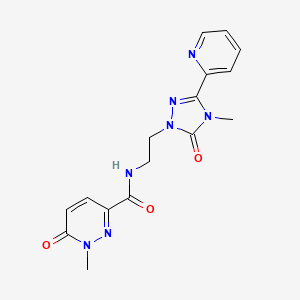

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone” is a chemical compound. It has been mentioned in the context of the crystal structure of KRAS G12D with compound 15 . This compound is related to the field of medicinal chemistry and is used in research .

Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its IUPAC name. It includes an azabicyclo[3.2.1]octane core, which is a type of bicyclic structure containing nitrogen. The compound also contains a pyridin-2-yl group .科学的研究の応用

Intermolecular Cycloaddition Reactions

One study by Zanirato (2002) explored the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins. This research showcased the synthesis of methyl 1,2,3-triazolecarboxylate and (2-heteroaryl)(pyrrolidino)methanones via an unusual 1,3-cycloaddition reaction. The findings highlight the potential of utilizing carbonyl azides in the synthesis of complex molecules through cycloaddition reactions, suggesting a pathway for the synthesis of compounds related to "(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone" (Zanirato, 2002).

Synthesis of Functionalized Azabicyclo Compounds

Another research led by Krow et al. (2002) involved the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, serving as a synthon for methano-bridged pyrrolidines. This study emphasizes the significance of controlling substituent groups to inhibit competitive reactions, showcasing the synthetic versatility of azabicyclo compounds for producing complex molecular architectures, which could extend to the synthesis pathways of "this compound" derivatives (Krow et al., 2002).

Activation and Dearomatization Studies

Research by Nishiwaki et al. (2018) on the activation of 1-Methyl-5-Nitro-2-Pyrimidinone by dearomatization using a secondary amine presented a method for enhancing the reactivity of electron-deficient heterocyclic compounds. This study contributes to the broader understanding of how activating and modifying heterocyclic compounds can be applied to the synthesis of diazabicyclic compounds at room temperature, potentially relevant for modifications of the core structure of "this compound" (Nishiwaki et al., 2018).

Synthesis of Anticancer and Antimicrobial Agents

Katariya et al. (2021) explored the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. Their investigation into biologically potent heterocyclic compounds demonstrates the potential therapeutic applications of synthesized compounds with pyridine components, which could include derivatives of "this compound" (Katariya et al., 2021).

将来の方向性

特性

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(12-6-1-2-9-14-12)15-10-4-3-5-11(15)8-7-10/h1-4,6,9-11H,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFUUSVNWMUHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2701606.png)

![tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate](/img/structure/B2701612.png)

![8-[(2R,3R)-3-Hydroxy-5-oxooxolan-2-yl]octanoic acid](/img/structure/B2701614.png)

![N-(4-ethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2701617.png)

![4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2701618.png)

![6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2701623.png)